molecular formula C10H12F2O2 B12075789 [4-(2,2-Difluoropropoxy)phenyl]methanol

[4-(2,2-Difluoropropoxy)phenyl]methanol

Cat. No.: B12075789
M. Wt: 202.20 g/mol
InChI Key: GSGBMFBMPCMLTF-UHFFFAOYSA-N
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Description

[4-(2,2-Difluoropropoxy)phenyl]methanol: is an organic compound characterized by the presence of a phenyl ring substituted with a 2,2-difluoropropoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,2-Difluoropropoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-Hydroxybenzyl alcohol+2,2-Difluoropropyl bromideK2CO3,DMFThis compound\text{4-Hydroxybenzyl alcohol} + \text{2,2-Difluoropropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzyl alcohol+2,2-Difluoropropyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery systems and purification steps such as distillation or crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(2,2-Difluoropropoxy)phenyl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to introduce substituents onto the phenyl ring.

Major Products

    Oxidation: 4-(2,2-Difluoropropoxy)benzaldehyde or 4-(2,2-Difluoropropoxy)benzoic acid.

    Reduction: 4-(2,2-Difluoropropoxy)phenylmethane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

[4-(2,2-Difluoropropoxy)phenyl]methanol: has several applications in scientific research:

Mechanism of Action

The mechanism by which [4-(2,2-Difluoropropoxy)phenyl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoropropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

[4-(2,2-Difluoropropoxy)phenyl]methanol: can be compared with other phenylmethanol derivatives:

    [4-(2,2-Difluoroethoxy)phenyl]methanol: Similar structure but with an ethoxy group instead of a propoxy group, leading to different physicochemical properties.

    [4-(2,2-Difluoropropoxy)phenyl]ethanol:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H12F2O2

Molecular Weight

202.20 g/mol

IUPAC Name

[4-(2,2-difluoropropoxy)phenyl]methanol

InChI

InChI=1S/C10H12F2O2/c1-10(11,12)7-14-9-4-2-8(6-13)3-5-9/h2-5,13H,6-7H2,1H3

InChI Key

GSGBMFBMPCMLTF-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)CO)(F)F

Origin of Product

United States

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